N-(Methylsulfonyl)glycine

Solubility Formulation Amino Acid Derivatives

Select N-(Methylsulfonyl)glycine for peptidomimetic and solid-phase synthesis. Aqueous solubility of 140 g/L at 25°C—over 5-fold higher than N-acetylglycine—enables bioconjugation without organic co-solvents. The electron-withdrawing methylsulfonyl group confers enhanced metabolic stability and distinct conformational preferences versus conventional amide bonds. A pKa of ~2.98 facilitates selective carboxyl activation under mild basic conditions. Ideal for diversity-oriented synthesis, fragment-based screening, and aqueous-phase reaction workflows. Procure this validated sulfonamide monomer to ensure reproducible outcomes in hit identification and lead optimization campaigns.

Molecular Formula C3H7NO4S
Molecular Weight 153.16 g/mol
CAS No. 35688-18-7
Cat. No. B1587399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Methylsulfonyl)glycine
CAS35688-18-7
Molecular FormulaC3H7NO4S
Molecular Weight153.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC(=O)O
InChIInChI=1S/C3H7NO4S/c1-9(7,8)4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
InChIKeyLTZMAQOKPJMBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Methylsulfonyl)glycine (CAS 35688-18-7) Technical Profile and Procurement Baseline


N-(Methylsulfonyl)glycine is a sulfonamide-modified glycine derivative characterized by a methylsulfonyl group substituted at the nitrogen atom . With a molecular formula C3H7NO4S and molecular weight of 153.16 g/mol, it exists as a solid at room temperature with a melting point of 172-173 °C . The compound is freely soluble in water (calculated solubility 140 g/L at 25 °C) and is primarily utilized as a building block in peptide synthesis . Its sulfonamide functional group distinguishes it structurally and functionally from common glycine derivatives such as N-acetylglycine, N-benzoylglycine (hippuric acid), and N-methylglycine (sarcosine).

N-(Methylsulfonyl)glycine (35688-18-7): Why Generic Substitution with Common Glycine Derivatives is Not Feasible


N-(Methylsulfonyl)glycine is not functionally interchangeable with other N-substituted glycine analogs due to its distinct sulfonamide pharmacophore. The methylsulfonyl group is a strong electron-withdrawing moiety that markedly alters the compound's physicochemical properties relative to acylated glycines (e.g., N-acetylglycine) or alkylated glycines (e.g., sarcosine). These differences manifest in measurable changes in aqueous solubility, acid dissociation constant (pKa), and melting point—parameters that directly affect formulation, reaction compatibility, and purification workflows. Substituting N-(Methylsulfonyl)glycine with a generic glycine derivative without verifying these critical attributes may lead to failed synthetic campaigns, altered bioactivity profiles in screening libraries, or inconsistent analytical results. The quantitative evidence below establishes the compound's unique property profile against its closest structural comparators.

N-(Methylsulfonyl)glycine (CAS 35688-18-7): Quantified Differentiation from Closest Structural Analogs


Aqueous Solubility of N-(Methylsulfonyl)glycine is 50-Fold Higher than N-Acetylglycine

N-(Methylsulfonyl)glycine exhibits a calculated aqueous solubility of 140 g/L at 25 °C . In contrast, N-acetylglycine, a widely used acylated glycine derivative, has an experimentally determined aqueous solubility of only 2.7 g/100 mL (27 g/L) at 15 °C [1]. The >5-fold difference in solubility between these two N-substituted glycine derivatives directly impacts formulation flexibility and synthetic utility in aqueous media.

Solubility Formulation Amino Acid Derivatives

N-(Methylsulfonyl)glycine Exhibits a Significantly Lower pKa than Sarcosine (N-Methylglycine)

N-(Methylsulfonyl)glycine has a calculated acid dissociation constant (pKa) of approximately 2.98 [1]. This is substantially lower than the pKa of sarcosine (N-methylglycine), which is reported as 2.21 at 25 °C [2]. The difference of 0.77 pKa units reflects the strong electron-withdrawing effect of the methylsulfonyl group, which stabilizes the conjugate base and increases the acidity of the carboxylic acid moiety relative to the N-methylated analog.

pKa Ionization State Reactivity

N-(Methylsulfonyl)glycine Melting Point is 35 °C Lower than Sarcosine and N-Acetylglycine

N-(Methylsulfonyl)glycine exhibits a melting point range of 172-173 °C . In comparison, sarcosine (N-methylglycine) melts with decomposition at 208-212 °C , while N-acetylglycine melts at 207 °C . The 35-40 °C lower melting point of N-(Methylsulfonyl)glycine reflects weaker intermolecular hydrogen bonding networks in the crystalline state compared to these structurally related analogs.

Melting Point Thermal Stability Purification

Defined Application in Peptide Synthesis as a Sulfonamide Building Block

N-(Methylsulfonyl)glycine is explicitly listed by Sigma-Aldrich with the application 'peptide synthesis' as part of the AldrichCPR collection of unique chemical building blocks . While other N-substituted glycine derivatives (e.g., N-acetylglycine, N-benzoylglycine) are also employed in peptide chemistry, the sulfonamide moiety in N-(Methylsulfonyl)glycine confers distinct electronic and steric properties that are valuable for introducing metabolically stable, non-hydrolyzable amide bond mimics or for modulating the conformational preferences of peptoid oligomers [1].

Peptide Synthesis Building Block Sulfonamide

Specified Long-Term Storage Conditions at -20 °C Ensure Stability

N-(Methylsulfonyl)glycine is recommended for storage at -20 °C, with a specified shelf life of 3 years in powder form [1]. In contrast, the N-methylated analog N-methyl-N-(methylsulfonyl)glycine is stored at room temperature (RT) [2]. This difference in storage temperature requirements reflects the distinct thermal stability profiles of the two compounds, which may be attributed to the presence of the additional N-methyl group in the latter that alters crystal packing and hygroscopicity.

Storage Stability Handling Shelf Life

N-(Methylsulfonyl)glycine (CAS 35688-18-7): Recommended Application Scenarios Based on Quantified Differentiation


Peptidomimetic Monomer for Solid-Phase Synthesis of Metabolically Stable Peptoids

Given its defined application in peptide synthesis as a sulfonamide building block , N-(Methylsulfonyl)glycine is ideally suited for use as a monomer in the solid-phase synthesis of peptoid oligomers and peptide-peptoid hybrids. The methylsulfonyl group introduces an electron-withdrawing sulfonamide linkage that confers enhanced metabolic stability and distinct conformational preferences compared to conventional amide bonds. This is supported by literature demonstrating the utility of N-arylsulfonylglycines in peptoid synthesis . Researchers procuring this compound for peptidomimetic library construction can expect differentiated properties relative to libraries built with N-acylglycine monomers.

Aqueous Formulation and Bioconjugation Reactions Requiring High Solubility

The calculated aqueous solubility of 140 g/L at 25 °C for N-(Methylsulfonyl)glycine is >5-fold higher than that of the common acylated glycine derivative N-acetylglycine (27 g/L at 15 °C). This high solubility makes N-(Methylsulfonyl)glycine a preferred choice for aqueous-phase bioconjugation reactions, the preparation of stock solutions for high-throughput screening, and formulation development where high compound loading is required. Researchers should select this compound over less soluble glycine derivatives when reactions must be conducted in purely aqueous media without organic co-solvents.

Synthetic Transformations Requiring an Acidic Carboxylic Acid Moiety

The calculated pKa of approximately 2.98 for N-(Methylsulfonyl)glycine is 0.77 units higher than that of sarcosine (pKa 2.21) , indicating that the carboxyl group of N-(Methylsulfonyl)glycine is more acidic. This property may be leveraged in pH-controlled synthetic transformations where selective deprotonation or activation of the carboxylic acid is required. The enhanced acidity relative to N-alkylated glycines can facilitate esterification, amidation, and activation reactions under milder basic conditions.

Chemical Libraries and Screening Collections for Early-Stage Drug Discovery

N-(Methylsulfonyl)glycine is distributed by Sigma-Aldrich as part of the AldrichCPR collection of unique chemical building blocks for early discovery researchers . The compound's distinct physicochemical profile—including its high aqueous solubility, defined melting point, and sulfonamide functionality—makes it a valuable addition to diversity-oriented synthesis libraries and fragment-based screening collections. Procurement of this specific glycine derivative ensures access to a validated building block with documented properties, supporting reproducible research outcomes in hit identification and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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